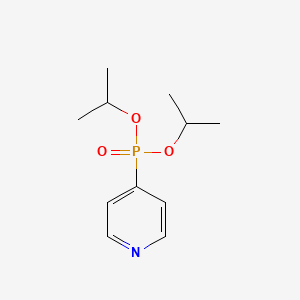

Dipropan-2-yl pyridin-4-ylphosphonate

説明

Dipropan-2-yl pyridin-4-ylphosphonate is an organophosphorus compound characterized by a pyridine ring substituted at the 4-position with a phosphonate ester group, where the ester moieties are isopropyl (propan-2-yl) groups. This compound belongs to a class of phosphonates widely studied for their applications in coordination chemistry, catalysis, and medicinal chemistry due to their electronic and steric properties. The phosphonate group (–PO(OR)₂) confers stability against hydrolysis compared to phosphate esters, making it valuable in synthetic and industrial contexts .

For example, diethyl pyridin-4-ylphosphonate is prepared using iodopyridine, triethyl phosphite, sodium hydride, and dimethylformamide (DMF) under catalytic conditions, followed by purification via flash column chromatography . The compound is typically isolated as a pale-yellow oil and characterized using nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ³¹P NMR .

特性

CAS番号 |

58815-96-6 |

|---|---|

分子式 |

C11H18NO3P |

分子量 |

243.24 g/mol |

IUPAC名 |

4-di(propan-2-yloxy)phosphorylpyridine |

InChI |

InChI=1S/C11H18NO3P/c1-9(2)14-16(13,15-10(3)4)11-5-7-12-8-6-11/h5-10H,1-4H3 |

InChIキー |

FKMZXWZCEXHILQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)OP(=O)(C1=CC=NC=C1)OC(C)C |

製品の起源 |

United States |

類似化合物との比較

Structural Differences :

- The pyridine ring substitution position distinguishes this compound from dipropan-2-yl pyridin-4-ylphosphonate. The 2-position substitution in diethyl pyridin-2-ylphosphonate alters electronic properties, as the phosphonate group is ortho to the nitrogen atom, increasing steric hindrance and reducing resonance stabilization compared to the para-substituted analog.

Dimethyl Isopropylphosphonate

Structural Differences :

Physical Properties :

- Dimethyl isopropylphosphonate is a colorless liquid (boiling point: ~90°C at reduced pressure), contrasting with the oily consistency of pyridinyl phosphonates. Its simpler structure enhances volatility but limits thermal stability.

Data Table: Comparative Analysis of Phosphonate Derivatives

Research Findings and Key Insights

- Substitution Position Effects : The 4-position pyridinyl phosphonates exhibit higher resonance stabilization and lower ³¹P NMR chemical shifts compared to 2-position analogs, indicating reduced deshielding of the phosphorus atom .

- Ester Group Influence: Larger ester groups (e.g., isopropyl vs.

- Synthetic Versatility : Sodium hydride in DMF is a common base for deprotonation in phosphonate syntheses, though alternative catalysts (e.g., transition metals) are absent in the reviewed methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。